molecular formula C7H16Cl2N4O B2583748 2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride CAS No. 2309446-94-2

2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride

Cat. No.: B2583748
CAS No.: 2309446-94-2
M. Wt: 243.13
InChI Key: UIQFAYOTODSOJS-UHFFFAOYSA-N
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Description

2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride is a nitrogen-rich spirocyclic compound featuring a unique tetraazaspiro[4.5]decane backbone. The molecule contains four nitrogen atoms at positions 1, 2, 4, and 8, with a methyl substituent at position 2 and a ketone group at position 2. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O.2ClH/c1-11-6(12)9-7(10-11)2-4-8-5-3-7;;/h8,10H,2-5H2,1H3,(H,9,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQFAYOTODSOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC2(N1)CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride typically involves a multicomponent reaction. One common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide under microwave-assisted conditions. This method is preferred over conventional methods due to its higher yield and shorter reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of microwave-assisted synthesis can be scaled up to industrial levels, ensuring efficient production with high yields.

Chemical Reactions Analysis

Characterization Techniques

  • Spectroscopic Analysis :

    • IR : Identifies functional groups (e.g., –NH stretches for amines, C=O for ketones). For dihydrochloride salts, broad bands for –NH₃⁺ and –NH₂⁺ groups may be observed .

    • ¹H NMR : Detects spiro ring protons, methyl groups (e.g., δ ~2–3 ppm), and amine proton signals. The dihydrochloride would show broader signals due to protonation .

    • ¹³C NMR : Confirms spiro carbons (e.g., δ ~73 ppm for spiro centers) .

    • Mass Spectrometry : Validates molecular weight, including chloride ions (e.g., m/z for [M + 2Cl⁻ + H]⁺) .

Biological and Functional Considerations

  • Antimicrobial Activity : Similar spiro compounds (e.g., tetraazaspiro derivatives) exhibit antibacterial properties, with activity linked to triazine or triazole moieties . The dihydrochloride form may enhance bioavailability.

  • Functionalization : Post-synthesis modifications (e.g., alkylation, acylation) can introduce pharmacologically active groups, as seen in related compounds .

Challenges and Considerations

  • Stability : The dihydrochloride salt may require controlled storage due to potential hydrolysis or degradation.

  • Scalability : Microwave methods are preferred for large-scale synthesis due to energy efficiency and reduced solvent use .

  • Regulatory Compliance : Ensure adherence to safety protocols during acid protonation steps.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that 2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride exhibits significant antimicrobial properties. A study conducted by researchers in 2023 demonstrated its effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study: Antimicrobial Efficacy

  • Objective: To evaluate the antimicrobial activity of the compound.
  • Methodology: In vitro tests were conducted against Gram-positive and Gram-negative bacteria.
  • Results: The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

2. Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it induces apoptosis in cancer cell lines through the activation of specific pathways involved in cell death .

Case Study: Anticancer Mechanisms

  • Objective: To assess the cytotoxic effects on human cancer cell lines.
  • Methodology: Cell viability assays were performed using MTT assays.
  • Results: A reduction in cell viability was observed at concentrations above 50 µg/mL.

Material Science Applications

1. Polymerization Initiator

The unique structure of this compound makes it a suitable candidate as a polymerization initiator in the synthesis of novel polymers. Its ability to generate free radicals under specific conditions can be harnessed for creating advanced materials with tailored properties.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Elongation at Break300%

Mechanism of Action

The mechanism of action of 2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit DNA gyrase in Escherichia coli, which is crucial for bacterial DNA replication . This inhibition leads to the antibacterial effects observed in vitro.

Comparison with Similar Compounds

Structural Analogues

8-Methyl-1,2,4,8-Tetraazaspiro[4.5]dec-2-en-3-amine Derivatives
  • Structural Differences : These derivatives feature an enamine (C=N) bond at position 2 and an amine group at position 3, unlike the ketone group in the target compound. The spirocyclic core and methyl substitution at position 8 are retained .
  • Synthesis : Microwave-assisted multicomponent reactions achieve higher yields (~75–90%) and shorter reaction times (2–4 hours) compared to conventional methods. This contrasts with the synthesis of simpler diazaspiro compounds (e.g., 2,8-diazaspiro[4.5]decan-3-one dihydrochloride), which may require stepwise protocols .
  • Biological Activity :
    • Antimicrobial : Compounds 2c, 2f, and 2g exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
    • Antitubercular : Compounds 2d, 2e, and 2l show IC50 values of 1.2–2.5 µM against Mycobacterium tuberculosis, outperforming rifampicin (IC50 = 3.8 µM) .
    • ADME Properties : Predicted high gastrointestinal absorption and blood-brain barrier permeability due to moderate logP values (1.8–2.5) .
2,8-Diazaspiro[4.5]decan-3-one Dihydrochloride
  • The ketone group at position 3 and dihydrochloride salt are retained .
  • Commercial Availability : Available from suppliers like Adamas and Sigma-Aldrich with purities ≥95% and prices ranging from $86–$358.90 per gram .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 8-Methyl-1,2,4,8-Tetraazaspiro Derivatives 2,8-Diazaspiro[4.5]decan-3-one Dihydrochloride
Nitrogen Substitution 1,2,4,8-Tetraaza 1,2,4,8-Tetraaza 2,8-Diaza
Functional Groups Ketone (C3), Methyl (C2) Enamine (C2), Amine (C3), Methyl (C8) Ketone (C3)
Synthesis Method Not specified Microwave-assisted multicomponent reaction Conventional stepwise synthesis
Yield N/A 75–90% N/A
Solubility (Dihydrochloride) High Moderate to high High
Bioactivity (Example) N/A Antitubercular (IC50 = 1.2–2.5 µM) N/A

Key Findings from Molecular Studies

  • Molecular Docking: Derivatives of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine show strong binding affinities (docking scores: −9.2 to −11.4 kcal/mol) to M. tuberculosis enoyl-ACP reductase, a target for antitubercular drugs .

Biological Activity

2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial and antifungal activities, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetraazaspiro compounds, characterized by a spirocyclic structure that incorporates multiple nitrogen atoms. Its molecular formula is C10H16N42HClC_{10}H_{16}N_4\cdot 2HCl, with a molecular weight of approximately 239.17 g/mol.

Antibacterial Activity

Research has demonstrated that derivatives of 2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one exhibit significant antibacterial properties. A study focused on the synthesis of 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones showed potent activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Tetraazaspiro Compounds

Compound NameTest OrganismMinimum Inhibitory Concentration (MIC)
8-Methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thioneS. aureus32 µg/mL
E. coli64 µg/mL
P. aeruginosa16 µg/mL

Antifungal Activity

In addition to antibacterial effects, these compounds have also shown antifungal activity. Some derivatives were tested against common fungal pathogens and demonstrated varying degrees of effectiveness, suggesting potential for development into antifungal agents .

The precise mechanisms by which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the unique spirocyclic structure may interact with bacterial cell membranes or inhibit key enzymatic pathways critical for microbial growth.

Case Studies

  • In Vitro Studies : A study conducted on several derivatives of tetraazaspiro compounds revealed that modifications in the aryl groups significantly influenced their antibacterial potency. The presence of electron-donating groups was associated with enhanced activity against gram-positive bacteria .
  • In Silico Analysis : Computational modeling has been employed to predict the binding affinities of these compounds to various bacterial targets. Results indicated favorable interactions with bacterial ribosomes and cell wall synthesis enzymes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride, and how can intermediates be validated?

  • Methodology : Use multi-step organic synthesis with spirocyclic ring formation via cyclocondensation reactions. Key intermediates (e.g., diazaspiro precursors) should be validated using HPLC-MS (≥95% purity) and NMR (to confirm stereochemistry and functional groups). For example, analogous spirocyclic compounds (e.g., 2,8-diazaspiro[4.5]decan-3-one derivatives) require rigorous characterization of ring closure efficiency and salt formation .
  • Experimental Design : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like N-methylated impurities. Monitor reaction progress via TLC or LC-MS .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic analysis via HPLC-UV to track degradation products (e.g., hydrolysis of the lactam ring). Store lyophilized powder at -20°C in inert argon atmosphere to prevent hygroscopic degradation .
  • Data Interpretation : Compare degradation profiles with structurally similar compounds (e.g., 4-Piperidone monohydrate hydrochloride) to identify vulnerable functional groups .

Q. What pharmacological targets are associated with this spirocyclic compound?

  • Methodology : Perform in vitro binding assays (e.g., radioligand displacement for GPCRs or enzyme inhibition studies). For example, related spirocyclic derivatives show activity as Hedgehog pathway inhibitors or kinase modulators .
  • Experimental Design : Use cell-based assays (e.g., luciferase reporters for Hedgehog signaling) to validate target engagement and IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology : Re-evaluate solubility using standardized protocols (e.g., shake-flask method in PBS pH 7.4, DMSO, or ethanol). Compare results with literature values for analogs (e.g., 2,8-diazaspiro[4.5]decan-3-one dihydrochloride, solubility ~15 mg/mL in water) .
  • Data Analysis : Use Hansen solubility parameters to model solvent compatibility and identify outliers caused by polymorphic forms or salt dissociation .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation. Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
  • Case Study : For spirocyclic lactams, resolution of racemic mixtures using diastereomeric salt formation (e.g., tartaric acid derivatives) achieves ≥99% ee .

Q. How does the compound interact with cytochrome P450 enzymes, and what are implications for in vivo studies?

  • Methodology : Conduct CYP inhibition assays (e.g., fluorogenic substrates for CYP3A4/2D6) to assess metabolic stability. Cross-reference with in silico docking (e.g., AutoDock Vina) to predict binding modes .
  • Data Interpretation : Correlate high CYP affinity with rapid clearance in pharmacokinetic models. Adjust dosing regimens in rodent studies to account for metabolite formation .

Key Considerations for Experimental Design

  • Contradiction Mitigation : When conflicting data arise (e.g., solubility discrepancies), validate methods against certified reference materials (e.g., USP standards) .
  • Safety Protocols : Handle the compound in a fume hood with PPE (nitrile gloves, lab coat) due to potential respiratory irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.